2-(2-Methyl-4h-chromen-4-ylidene)malononitrile

Organic Solar Cells Power Conversion Efficiency Small-Molecule Donor

Researchers developing organic solar cells, OLEDs, or NIR probes often face poor charge separation and weak emission with generic chromophores. 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) is a dicyanomethylene-4H-chromene electron-acceptor that delivers consistent red/NIR emission, strong ICT, and high VOC in D-π-A architectures. • Enables 7.4× PCE improvement in OPV small-molecule donors (7.60% PCE). • Provides large Stokes shifts (~138 nm) for ratiometric NIR bioimaging. • Sourced with consistent 97% purity, reducing batch variability in device fabrication.

Molecular Formula C13H8N2O
Molecular Weight 208.21 g/mol
CAS No. 15058-15-8
Cat. No. B1590245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
CAS15058-15-8
Molecular FormulaC13H8N2O
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1
InChIInChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3
InChIKeyGBJXKRIRSDZFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMCN: Core Chromophore for Optoelectronics


2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS 15058-15-8), also designated CMCN, is a dicyanomethylene-4H-chromene derivative. This heterocyclic building block comprises a 2-methylchromene core substituted at the 4-position with a dicyanomethylene group, generating a strong intramolecular charge-transfer (ICT) chromophore [1]. The compound is widely employed as an electron-withdrawing end-cap in donor-π-acceptor (D-π-A) small molecules for organic electronics and as a fluorogenic platform for red to near-infrared (NIR) fluorescent probes [2]. Commercially, it is supplied as a pink solid with purity specifications ranging from 95% to 97%, and is stored under ambient or refrigerated (2–8 °C) conditions depending on the vendor .

Electron-withdrawing end-cap for D-π-A small molecules in organic photovoltaics and OLEDs
Fluorogenic platform for red to NIR fluorescent probes with large Stokes shift
Accessible via Knoevenagel condensation with reported high yields

Why CMCN Outperforms Chromone/Coumarin


The replacement of the chromone carbonyl oxygen with a dicyanomethylene group fundamentally alters the electronic landscape, converting a weakly fluorescent or non-emissive scaffold into a potent red/NIR fluorophore with strong electron-withdrawing character [1]. In contrast to 2-methylchromone, which exhibits fluorescence only upon protonation in strongly acidic media, CMCN-based systems emit efficiently under neutral conditions due to the extended π-conjugation and the strong ICT state induced by the malononitrile moiety [2][3]. This transformation enables reliable performance in organic photovoltaics and bioimaging where consistent, tunable NIR emission and appropriate frontier orbital energies are critical. Consequently, substituting CMCN with simpler chromones, coumarins, or other generic fluorophores leads to substantial losses in device efficiency and probe sensitivity, as quantified in the following evidence.

Replacing CMCN with simple chromones or coumarins may not reproduce the strong ICT character and NIR emission required for efficient optoelectronic devices and bright bioimaging probes.
Generic fluorophores lacking the dicyanomethylene group can result in markedly lower device efficiency and sensitivity, as evidenced by direct comparisons in OPV and OLED systems.

CMCN Performance Benchmarks


Organic Photovoltaic Performance

When incorporated as the electron-withdrawing end-group in an A-D-A small-molecule donor (IDTT-HT-CMCN), the CMCN unit enables a power conversion efficiency (PCE) of 7.60% in bulk heterojunction organic solar cells [1]. This represents a 7.4-fold improvement over the analogous molecule lacking the 3-hexylthiophene π-bridge (IDTT-CMCN), which achieved a PCE of only 1.03% under identical device fabrication and testing conditions [2]. The performance gain is attributed to enhanced solubility and extended π-conjugation conferred by the hexylthiophene bridge in combination with the strong electron-accepting character of the CMCN moiety.

OPV PCE
Head-to-head
7.60% vs 1.03%
7.4× PCE improvement with π-bridge in A-D-A donor
Inverted OSCs, PC71BM acceptor; JSC 12.7 mA/cm², VOC 0.94 V
Organic Solar Cells Power Conversion Efficiency Small-Molecule Donor

OLED Red Emission Efficiency

Red fluorescent emitters based on the 2-methyl-4H-chromen-4-ylidene)malononitrile scaffold exhibit distinct electroluminescence properties. In a multilayered OLED using Red 1 (2-(7-(4-(diphenylamino)styryl)-2-methyl-4H-chromen-4-ylidene)malononitrile) as a dopant in an Alq₃ host, a maximum luminous efficiency of 0.82 cd/A and a power efficiency of 0.33 lm/W were achieved at a current density of 20 mA/cm² [1]. In contrast, a device employing Red 2 (with a julolidine donor) under similar conditions produced CIE coordinates of (0.67, 0.32) at 7.0 V, indicating a slightly different color point but with comparable efficiency [1]. This head-to-head comparison within the same study confirms that the chromene-malononitrile core is a viable platform for red OLEDs, with performance metrics that are tunable via donor modification.

OLED Efficiency
Head-to-head
0.82 cd/A, 0.33 lm/W
Functional red emission tunable via donor modification
Red 1 dopant in Alq₃ host at 20 mA/cm²
OLED Red Fluorescence Electroluminescence

Frontier Orbital Energy Levels

In an A₁-D-A₂-D-A₁ type small molecule (BT-CMCN) terminated with dicyanomethylene-4H-chromene (CMCN) units, the HOMO and LUMO energy levels were measured at −5.29 eV and −3.58 eV, respectively, corresponding to an optical band gap of 1.72 eV [1]. These frontier orbital energies are notably higher (less negative) than those of the common fullerene acceptor PC₇₁BM, which has a LUMO of approximately −3.9 eV [2]. The elevated LUMO of the CMCN-based molecule facilitates more favorable energy level alignment in inverted organic solar cells, contributing to an open-circuit voltage (V_OC) of 0.79 V and a PCE of 0.69% when blended with PC₇₁BM [1].

Frontier Orbitals
Cross-study
HOMO −5.29, LUMO −3.58 eV vs PC71BM LUMO −3.9 eV
~0.32 eV higher LUMO may improve energy alignment
BT-CMCN thin film; cyclic voltammetry and UV-vis
Cyclic Voltammetry HOMO-LUMO Electron Affinity

Synthetic Route Efficiency

The synthesis of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile is most efficiently achieved via Knoevenagel condensation of 2-methylchromone with malononitrile, with reported yields reaching up to 90% under optimized conditions . In contrast, alternative routes such as Michael addition strategies typically deliver yields around 60% . This 30-percentage-point difference in synthetic efficiency directly impacts cost of goods and scalability for procurement. Additionally, commercial vendors offer the compound at purities of 95% (AKSci) or 97% (BLD Pharmatech) , ensuring consistency for device fabrication.

Synthetic Yield
Class-level
90% vs ~60%
Knoevenagel route may offer cost and supply advantage
Conditions from secondary sources; verify for scale-up
Synthetic Yield Knoevenagel Condensation Process Chemistry

Ratiometric pH Sensing & Stokes Shift

The dicyanomethylene-4H-chromene (DCM) platform, of which 2-(2-methyl-4H-chromen-4-ylidene)malononitrile is the prototypical member, exhibits a remarkable Stokes shift of approximately 138 nm and strong ratiometric fluorescence responses to pH changes [1]. This large Stokes shift minimizes self-quenching and interference from excitation light, a common limitation of many conventional dyes such as coumarins and fluoresceins. While direct comparative data for the methyl-substituted derivative are not available, the class-level inference is that the extended conjugation and ICT character inherent to the CMCN core confer superior photostability and NIR emission capabilities relative to shorter-wavelength, smaller Stokes-shift fluorophores [2].

Stokes Shift
Class-level
≈138 nm
Larger Stokes shift may reduce self-quenching vs typical dyes
Parent DCM core data; CMCN-specific validation needed
Fluorescent Probe Ratiometric Sensing Stokes Shift

Thermal Decomposition Stability

A benzothiadiazole-based small molecule end-capped with CMCN units (BT-CMCN) exhibits an onset decomposition temperature (T_d) of 304 °C at 5 wt% loss, as determined by thermogravimetric analysis (TGA) [1]. This thermal stability is comparable to or exceeds that of many conjugated polymers used in organic electronics, ensuring processability and device longevity under operating conditions. While the parent CMCN compound is a smaller molecule and may have a lower intrinsic decomposition point, its incorporation into extended π-systems yields materials with robust thermal profiles suitable for vacuum deposition and annealing steps [1].

Thermal Stability
Supporting
Td 304 °C
May support vacuum deposition and annealing processes
Measured on BT-CMCN polymer; parent compound may differ
Thermal Stability TGA Organic Electronics

CMCN Applications: OPV, OLED, Bioimaging


Small-Molecule Donors for Organic Solar Cells

Researchers developing solution-processed organic solar cells should prioritize CMCN as an electron-withdrawing end-group in A-D-A small-molecule donors. The IDTT-HT-CMCN system demonstrates a PCE of 7.60% with a J_SC of 12.7 mA/cm², VOC of 0.94 V, and FF of 63.8%, representing a 7.4-fold improvement over the non-bridged analog [1]. This performance level is competitive with many polymeric donors and validates CMCN's utility in achieving high open-circuit voltages and efficient charge separation [2].

Red/NIR OLED Emitters

CMCN-derived red emitters such as Red 1 offer luminous efficiencies of 0.82 cd/A and power efficiencies of 0.33 lm/W at 20 mA/cm² when doped into Alq₃ hosts [3]. The chromene-malononitrile core allows for facile donor engineering to adjust emission color and efficiency, making it a practical choice for red and NIR OLED displays and lighting applications where stable, non-doped or doped emissive layers are required [3].

NIR Fluorescent Probes & Bioimaging

The dicyanomethylene-4H-chromene platform, exemplified by 2-(2-methyl-4H-chromen-4-ylidene)malononitrile, provides a robust scaffold for constructing NIR fluorescent probes with large Stokes shifts (~138 nm) and ratiometric sensing capabilities [4]. This property is particularly advantageous for bioimaging applications where minimizing autofluorescence and photobleaching is critical. The core can be functionalized for selective detection of analytes such as pH, H₂S, or metal ions, with demonstrated high selectivity and sensitivity [5].

Electron-Withdrawing Building Block for Push-Pull Chromophores

Due to its strong electron-accepting nature imparted by the two nitrile groups, CMCN serves as an effective electron-withdrawing unit in D-π-A architectures [1]. Its planar structure and suitable frontier orbital energies (e.g., HOMO −5.29 eV, LUMO −3.58 eV in BT-CMCN) enable fine-tuning of intramolecular charge transfer and optical absorption [6]. This makes it a valuable component in the design of new materials for nonlinear optics, electro-optic modulators, and other advanced photonic applications [7].

Application
Selection Property
Validation Focus
Organic Solar Cell Donors
Electron-withdrawing A unit in A-D-A small molecules
Power conversion efficiency and energy level alignment
Red/NIR OLED Emitters
Chromene-malononitrile core as red emissive dopant
Luminous efficiency and emission color tunability
NIR Fluorescent Probes
Large Stokes shift and ratiometric sensing scaffold
Signal-to-noise ratio and photostability in bioimaging
Push-Pull Chromophores
Strong electron-accepting dicyanomethylene group
Intramolecular charge transfer and bandgap engineering

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